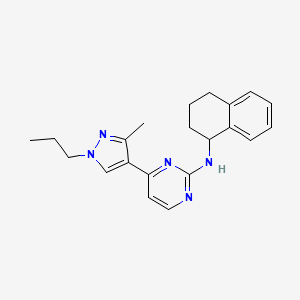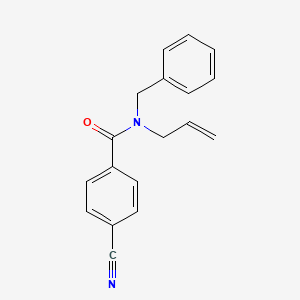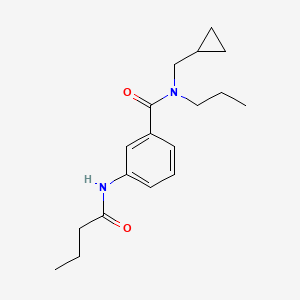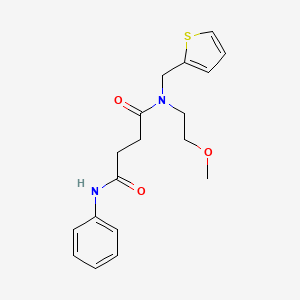![molecular formula C20H21N3O4 B4530825 1-(1,3-Benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea](/img/structure/B4530825.png)
1-(1,3-Benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea is a complex organic compound that features a benzodioxole ring, a pyrrolidinone ring, and a urea moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrrolidinone Ring: This involves the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Coupling of the Benzodioxole and Pyrrolidinone Rings: This step may involve the use of coupling reagents such as carbodiimides to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]amine: Similar structure but with an amine group instead of a urea moiety.
1-(1,3-Benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19-11-16(12-23(19)9-8-14-4-2-1-3-5-14)22-20(25)21-15-6-7-17-18(10-15)27-13-26-17/h1-7,10,16H,8-9,11-13H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFVHRXRFJHDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isopropyl-1H-1,2,4-triazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B4530749.png)
![3-[3-({[2-(1H-1,2,4-triazol-1-yl)benzyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B4530752.png)
![6-(azepan-1-yl)-N-methyl-N-(1-pyrimidin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4530755.png)
![(3S*,4S*)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4530763.png)

![N-allyl-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-[4-(methylthio)benzyl]propanamide](/img/structure/B4530780.png)

![6-[2-(methoxymethyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4530797.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetamide](/img/structure/B4530826.png)
![(2-furo[3,2-c]pyridin-4-ylphenyl)methanol](/img/structure/B4530832.png)
![2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide](/img/structure/B4530834.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4530847.png)

